molecular formula C46H84N24O9 B10846489 AdcAhxArg4NH(CH2)6NH2

AdcAhxArg4NH(CH2)6NH2

Cat. No.: B10846489
M. Wt: 1117.3 g/mol
InChI Key: AKYVNHGFJFUSDY-HYKQOWLKSA-N
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Description

AdcAhxArg4NH(CH2)6NH2 is a synthetic compound hypothesized to combine adamantane carboxylic acid (Adc), aminohexanoic acid (Ahx), arginine (Arg), and a hexamethylene diamine [NH(CH2)6NH2] chain.

Properties

Molecular Formula

C46H84N24O9

Molecular Weight

1117.3 g/mol

IUPAC Name

(2S,3S,4R,5R)-N-[6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(6-aminohexylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C46H84N24O9/c47-17-5-1-2-6-18-57-37(74)26(12-8-20-59-43(49)50)67-39(76)28(14-10-22-61-45(53)54)69-40(77)29(15-11-23-62-46(55)56)68-38(75)27(13-9-21-60-44(51)52)66-30(71)16-4-3-7-19-58-41(78)34-32(72)33(73)42(79-34)70-25-65-31-35(48)63-24-64-36(31)70/h24-29,32-34,42,72-73H,1-23,47H2,(H,57,74)(H,58,78)(H,66,71)(H,67,76)(H,68,75)(H,69,77)(H2,48,63,64)(H4,49,50,59)(H4,51,52,60)(H4,53,54,61)(H4,55,56,62)/t26-,27-,28-,29-,32-,33+,34-,42+/m0/s1

InChI Key

AKYVNHGFJFUSDY-HYKQOWLKSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCCCCCN)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NCCCCCCN)O)O)N

Origin of Product

United States

Comparison with Similar Compounds

BBR3464: A Polynuclear Platinum Anticancer Agent

Structure : [(trans-PtCl(NH3)2)2{μ-trans-Pt(NH3)2(NH2(CH2)6NH2)2}]4+ .
Key Features :

  • Hexamethylene Diamine Role : Acts as a flexible linker, enabling DNA interstrand cross-links.
  • DNA Binding : Forms 1,4-interstrand cross-links at guanine N7 positions, with a rapid binding half-life (~40 min) due to its +4 charge .
  • Biological Activity : Completed Phase I clinical trials, demonstrating efficacy in tumor models through charge-mediated DNA association .

Comparison with AdcAhxArg4NH(CH2)6NH2 :

  • The (CH2)6NH2 group in both compounds likely enhances cellular uptake and target binding. However, BBR3464’s platinum centers drive cytotoxicity, whereas this compound’s arginine and Adc groups may prioritize protein interactions or solubility.

PAMAM Dendrimers with Hexylamide Surface Groups

Structure : Dendri-PAMAM(NHCO(CH2)4CH3) with [NH2(CH2)6NH2] cores (Generations 4–6) .
Key Features :

  • Applications: Drug delivery, gene transfection, and nanotechnology.
  • Solubility and Stability : Hexylamide termini enhance hydrophobicity, while the (CH2)6NH2 core improves structural rigidity .

Data Table : Selected PAMAM Dendrimers with Hexamethylene Diamine Cores

CAS No. Generation Surface Group Molecular Formula
64,095-6-4 G=4 Hexylamide (NHCOC4H9) [NH2(CH2)6NH2]:(G=4); PAMAM(NHCOC4H9)64
64,096-4 G=5 Hexylamide (NHCOC4H9) [NH2(CH2)6NH2]:(G=5); PAMAM(NHCOC4H9)128

Comparison :

  • Both compounds utilize (CH2)6NH2 for backbone stability. This compound’s peptide-like structure may offer biocompatibility advantages, while PAMAM dendrimers excel in modular drug loading .

Comparison :

  • The (CH2)6NH2 group in nylon 6,6 provides mechanical strength through hydrogen bonding. In this compound, this moiety may instead facilitate solubility or ligand-receptor interactions.

Critical Analysis of Structural Motifs

The hexamethylene diamine [NH(CH2)6NH2] group is a versatile linker across disciplines:

  • In BBR3464 : Mediates DNA cross-linking via charge and flexibility .
  • In Dendrimers : Stabilizes 3D architecture for payload encapsulation .
  • In Nylon 6,6: Serves as a monomer for polymerization .

For this compound, this linker may similarly enhance biodistribution or molecular recognition, though its adamantane and arginine residues likely introduce unique steric and electrostatic properties.

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